rac-(1R,2R,3S)-3-amino-2-hydroxycyclohexane-1-carboxylic acid hydrochloride
Description
Properties
Molecular Formula |
C7H14ClNO3 |
|---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
(1S,2S,3R)-3-amino-2-hydroxycyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c8-5-3-1-2-4(6(5)9)7(10)11;/h4-6,9H,1-3,8H2,(H,10,11);1H/t4-,5+,6-;/m0./s1 |
InChI Key |
AYRAYBWVUDVTIK-YAFCINRGSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H]([C@@H](C1)N)O)C(=O)O.Cl |
Canonical SMILES |
C1CC(C(C(C1)N)O)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Key Steps:
- Starting Material : Cyclohexene derivatives (e.g., trans-2-acetylamino-cyclohex-4-enecarboxylic acid) are epoxidized using meta-chloroperbenzoic acid (mCPBA) to form cis-epoxides.
- Reductive Opening : Epoxides are treated with hydride agents (e.g., LiAlH₄) under controlled conditions to yield cis-dihydroxy derivatives. For example, reductive opening of epoxide 24 (Scheme 6 in) produces all-cis-2-amino-4-hydroxycyclohexanecarboxylic acid derivatives (25 and 26 ).
- Deprotection : Acidic hydrolysis (e.g., 20% HCl) removes protecting groups (e.g., acetyl, benzyl), yielding the free amino acid hydrochloride.
Data Table:
| Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome |
|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂, 0°C | 85–90 | cis-Epoxide formation |
| Reductive Opening | LiAlH₄, THF, 70°C | 78 | all-cis-dihydroxy product |
| Hydrolysis | 20% HCl, reflux | 92 | Free amino acid hydrochloride |
Halolactonization and Dehalogenation
This approach uses iodolactonization to fix the stereochemistry of the cyclohexane ring.
Key Steps:
- Iodolactone Formation : Cyclohexene derivatives (e.g., trans-2-acetylamino-cyclohex-4-enecarboxylic acid) react with iodine in a biphasic system (I₂/KI/NaHCO₃, CH₂Cl₂/H₂O) to form iodolactones (63a,b ) with high regio- and diastereoselectivity.
- Dehalogenation : Iodolactones are treated with tributyltin hydride (Bu₃SnH) under argon to remove iodine, yielding hydroxy-substituted intermediates.
- Hydrolysis : Acidic conditions (HCl) cleave protecting groups and lactone rings, producing the target compound.
Data Table:
| Step | Reagents/Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Iodolactonization | I₂/KI/NaHCO₃, CH₂Cl₂/H₂O | 90 | >95% trans-diastereomer |
| Dehalogenation | Bu₃SnH, AIBN, toluene | 85 | Retention of configuration |
| Final Hydrolysis | 20% HCl, reflux | 88 | Racemic product |
Enzymatic Resolution of Racemates
While the target is racemic, enzymatic methods from patents inform scalable preparation of enantiopure intermediates.
Key Steps:
- Ester Hydrolysis : Racemic methyl esters (e.g., methyl 3-hydroxycyclohexanecarboxylate) are treated with hydrolases (e.g., Candida antarctica lipase B) to selectively hydrolyze one enantiomer.
- Recrystallization : Unreacted ester and hydrolyzed acid are separated, with the acid converted to the hydrochloride salt via HCl treatment.
Data Table:
| Parameter | Value |
|---|---|
| Enzyme | Candida antarctica lipase B |
| Substrate | Methyl 3-hydroxycyclohexanecarboxylate |
| Enantiomeric Excess | >98% (S)-enantiomer |
| Hydrolysis Yield | 45–50% (theoretical max 50%) |
Diels-Alder Cycloaddition
The Academia.edu study describes a route using Diels-Alder reactions to construct the cyclohexane core.
Key Steps:
- Cycloaddition : Oxazolone 1 reacts with Danishefsky’s diene to form spirooxazolones (3 ), which are hydrogenated to yield cis- or trans-amino alcohols.
- Resolution : Racemic mixtures are resolved using chiral auxiliaries (e.g., (+)- or (−)-menthol) to isolate desired diastereomers.
Data Table:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Diels-Alder Reaction | Oxazolone + diene, 80°C | 75 |
| Hydrogenation | H₂, Pd/C, MeOH | 90 |
| Chiral Resolution | (+)-Menthol, EtOH | 40–45 |
Critical Analysis of Methods
- Epoxidation offers high stereocontrol but requires stringent temperature conditions to avoid isomerization.
- Halolactonization is regioselective but generates stoichiometric halogen waste.
- Enzymatic Resolution is eco-friendly but limited to racemic mixtures unless coupled with chiral chromatography.
- Diels-Alder provides rapid ring formation but necessitates post-functionalization for amino and hydroxyl groups.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various amino derivatives.
Scientific Research Applications
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Serves as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Biology:
- Studied for its potential role in enzyme inhibition and protein binding.
- Used in the development of biochemical assays and diagnostic tools.
Medicine:
- Investigated for its therapeutic potential in treating various diseases.
- Used in the formulation of drugs targeting specific molecular pathways.
Industry:
- Employed in the production of specialty chemicals and materials.
- Used as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of rac-(1R,2R,3S)-3-amino-2-hydroxycyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of functional groups allows it to participate in hydrogen bonding, electrostatic interactions, and covalent modifications, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound is compared to analogs based on ring structure, substituent positions, stereochemistry, and functional groups:
Physicochemical Properties
- Solubility: The hydroxyl and carboxyl groups in the target compound likely improve water solubility compared to non-hydroxylated analogs like trans-2-amino-1-cyclohexanecarboxylic acid .
- Melting Point: Hydrochloride salts (e.g., cis-2-amino-1-cyclohexanecarboxylic acid HCl) generally exhibit higher melting points (>250°C) due to ionic interactions, whereas non-salt forms (e.g., trans-2-amino-1-cyclohexanecarboxylic acid) melt at 274–278°C .
- Chirality : The (1R,2R,3S) configuration may confer unique binding affinities in enantioselective reactions compared to racemic or diastereomeric forms .
Research Findings and Key Insights
- Stereochemical Impact : The (1R,2R,3S) configuration may enhance binding to biological targets compared to (1R,2S) isomers, as seen in cyclohexane-based enzyme inhibitors .
- Functional Group Trade-offs: Hydroxyl groups improve solubility but may reduce metabolic stability compared to non-hydroxylated analogs like trans-2-amino-1-cyclohexanecarboxylic acid .
Biological Activity
Rac-(1R,2R,3S)-3-amino-2-hydroxycyclohexane-1-carboxylic acid hydrochloride is a chiral compound classified as an amino acid. Its unique chemical structure, characterized by a cyclohexane ring with an amino group, a hydroxyl group, and a carboxylic acid functional group, contributes to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicine.
The hydrochloride form of rac-(1R,2R,3S)-3-amino-2-hydroxycyclohexane-1-carboxylic acid enhances its solubility and stability, making it suitable for pharmaceutical use. The compound's reactivity is primarily attributed to its functional groups:
- Carboxylic Acid : Can undergo typical reactions such as esterification and amidation.
- Hydroxyl Group : Participates in oxidation reactions.
- Amino Group : Engages in nucleophilic substitutions.
Research has shown that this compound exhibits various biological activities:
- Neuroprotective Effects : The compound has demonstrated protective effects on neuronal cells under oxidative stress conditions. It enhances cell viability and reduces apoptosis through the modulation of signaling pathways associated with cell survival.
- Antioxidant Properties : Its hydroxyl group contributes to antioxidant activity by scavenging free radicals and reducing oxidative damage in cells.
- Potential as an Arginase Inhibitor : Preliminary studies indicate that the compound may inhibit arginase activity, which is relevant in conditions such as cancer and cardiovascular diseases. This inhibition could lead to increased levels of nitric oxide (NO), promoting vasodilation and improving blood flow .
- Interaction with Biological Targets : Binding affinity studies have identified potential interactions with various receptors and enzymes, suggesting a broad spectrum of pharmacological effects.
Case Studies
Recent investigations into the biological activity of this compound include:
- Neuroprotection in Animal Models : In a study involving rodent models of neurodegeneration, administration of the compound significantly improved cognitive function and reduced markers of neuronal damage compared to control groups.
- Inhibition of Tumor Growth : Another study highlighted the compound's ability to inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines through the modulation of specific signaling pathways .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Biological Activity | Unique Aspects |
|---|---|---|
| This compound | Neuroprotective, Antioxidant | Chiral structure with multiple functional groups |
| (1S,2S,3S)-3-amino-2-hydroxycyclohexane-1-carboxylic acid | Limited studies on neuroprotection | Different stereochemistry may affect activity |
| 2-Hydroxycyclohexanecarboxylic acid | Antioxidant properties | Lacks amino functionality |
Q & A
Q. What are the key structural features and IUPAC nomenclature of this compound?
The compound is a cyclohexane derivative with three stereochemical centers: an amino group at C3, a hydroxyl group at C2, and a carboxylic acid at C1. The hydrochloride salt enhances aqueous solubility. Its IUPAC name reflects the rac (racemic) mixture of enantiomers, with the specified stereochemistry (1R,2R,3S). Structural verification can be performed via X-ray crystallography or NMR, referencing PubChem data for validation .
Q. What safety protocols are critical for handling this compound?
Based on analogous SDS
- Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory tract irritation) .
- Exposure Control : Use PPE (gloves, goggles), ensure proper ventilation, and adhere to STEL (Short-Term Exposure Limits) guidelines. First-aid measures include immediate rinsing of affected areas and medical consultation .
Q. What synthetic routes are typically used for its preparation?
Synthesis involves:
- Chiral Resolution : Separation of racemic mixtures via chiral chromatography or diastereomeric salt formation .
- Key Steps : Cyclohexane ring functionalization under controlled pH and temperature, followed by hydrochloric acid treatment to form the hydrochloride salt. Reaction optimization (e.g., solvent choice, catalyst loading) is critical for yield and enantiomeric purity .
Advanced Research Questions
Q. How does stereochemistry influence biological activity and receptor binding?
The (1R,2R,3S) configuration determines spatial orientation, affecting interactions with biological targets (e.g., enzymes, transporters). Techniques like surface plasmon resonance (SPR) or molecular docking can quantify binding affinity differences between enantiomers. For example, the hydroxyl group’s position may hydrogen-bond with active sites, while the amino group’s orientation impacts selectivity .
Q. Which analytical methods are recommended for purity and structural characterization?
- Purity : HPLC with chiral columns or ion-exchange chromatography to assess enantiomeric excess.
- Structural Integrity :
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Purity Variability : Validate compound purity using orthogonal methods (e.g., elemental analysis).
- Assay Conditions : Standardize buffer pH, temperature, and cell lines across studies.
- Control Experiments : Include enantiomerically pure samples and competitive inhibitors to confirm specificity .
Q. What challenges exist in scaling synthesis while maintaining enantiomeric purity?
- Reaction Optimization : Maintain strict temperature control to prevent racemization during carboxylation/amination.
- Chiral Resolution at Scale : Use simulated moving bed (SMB) chromatography or enzymatic resolution for cost-effective separation.
- Process Analytics : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
